2-((1-Methyltridecyl)amino)ethanol hydrochloride
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Overview
Description
2-((1-Methyltridecyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C16H35NO·HCl. It is a derivative of ethanolamine, where the amino group is substituted with a 1-methyltridecyl group. This compound is typically used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyltridecyl)amino)ethanol hydrochloride generally involves the reaction of 1-methyltridecylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Reaction of 1-methyltridecylamine with ethylene oxide: This step is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Formation of hydrochloride salt: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt, which is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyltridecyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-((1-Methyltridecyl)amino)ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate the effects of substituted ethanolamines on biological systems.
Industry: The compound is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((1-Methyltridecyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can interact with cell membranes, proteins, and enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler analog with a primary amino group and a hydroxyl group.
N-Methylethanolamine: Similar to ethanolamine but with a methyl group attached to the nitrogen.
Diethanolamine: Contains two hydroxyl groups and an amino group, making it more hydrophilic.
Uniqueness
2-((1-Methyltridecyl)amino)ethanol hydrochloride is unique due to the presence of the long 1-methyltridecyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and emulsifiers.
Properties
CAS No. |
56167-07-8 |
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Molecular Formula |
C16H36ClNO |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
2-hydroxyethyl(tetradecan-2-yl)azanium;chloride |
InChI |
InChI=1S/C16H35NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)17-14-15-18;/h16-18H,3-15H2,1-2H3;1H |
InChI Key |
LWUWEUJDALCYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
Origin of Product |
United States |
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